molecular formula C12H18N2 B2968386 2-Methyl-3-(piperidin-1-yl)aniline CAS No. 886494-86-6

2-Methyl-3-(piperidin-1-yl)aniline

Cat. No. B2968386
CAS RN: 886494-86-6
M. Wt: 190.29
InChI Key: WWOCROPCEZGXAL-UHFFFAOYSA-N
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Description

“2-Methyl-3-(piperidin-1-yl)aniline” is a compound with the CAS Number: 886494-86-6 . It has a molecular weight of 190.29 . The IUPAC name for this compound is 2-methyl-3-(1-piperidinyl)aniline . The physical form of this compound is a powder .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “2-Methyl-3-(piperidin-1-yl)aniline” is 1S/C12H18N2/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9,13H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

“2-Methyl-3-(piperidin-1-yl)aniline” is a powder that is stored at room temperature . It has a molecular weight of 190.29 .

Scientific Research Applications

Anticancer Activity

A series of derivatives synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines, including structures related to 2-Methyl-3-(piperidin-1-yl)aniline, have shown promising in vitro anticancer activity against various human cells. These compounds were characterized by spectral data and evaluated for their potential in cancer treatment (Subhash & Bhaskar, 2021).

Corrosion Inhibition

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Studies involving quantum chemical calculations and molecular dynamics simulations of such compounds have provided insights into their efficiency in protecting against corrosion, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).

Synthetic Methodologies

Research on the synthesis and functionalization of piperidine derivatives, including compounds structurally related to 2-Methyl-3-(piperidin-1-yl)aniline, highlights innovative methodologies. For instance, the diastereoselective synthesis of highly functionalized piperidines through pot, atom, and step economic (PASE) synthesis offers a streamlined approach for generating complex molecules with potential pharmaceutical applications (Clarke et al., 2007).

Pharmaceutical Intermediates

An optimized synthesis route for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate in the synthesis of new generation narcotic analgesics such as remifentanil, showcases the importance of piperidine derivatives in drug development. This synthesis pathway emphasizes the role of these compounds in the creation of potent analgesics (Kiricojevic et al., 2002).

Antihypertensive Activity

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, derived from piperidine compounds, have been prepared and evaluated for their antihypertensive activity. These studies offer a glimpse into the potential of piperidine derivatives in developing new treatments for hypertension, highlighting their significance in medicinal chemistry (Clark et al., 1983).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-methyl-3-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOCROPCEZGXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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